Differential Cytotoxicity: Reduced Toxicity to Normal Cells Compared to Shikonin
In a direct head-to-head study on the V79 normal cell line, acetylshikonin (ASH) demonstrated significantly lower cytotoxicity compared to its parent compound, shikonin (SH). The EC50 value for SH was approximately twofold lower than that of ASH, indicating a superior safety profile for ASH in normal cells [1].
| Evidence Dimension | Cytotoxicity in normal cells (EC50) |
|---|---|
| Target Compound Data | EC50 value for acetylshikonin is approximately 2-fold higher (less cytotoxic) |
| Comparator Or Baseline | Shikonin (SH) has an EC50 value approximately 2-fold lower (more cytotoxic) |
| Quantified Difference | ~2-fold higher EC50 for ASH vs. SH |
| Conditions | V79 normal cell line; MTT, LDH, and neutral red uptake assays |
Why This Matters
For researchers seeking anticancer leads, this data directly quantifies that acetylshikonin offers a better therapeutic window than shikonin by reducing damage to non-cancerous cells.
- [1] Figat, R., Zgadzaj, A., Przystupa, N., Parzonko, A., Sykłowska-Baranek, K., & Nałęcz-Jawecki, G. (2021). Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin. Drug and Chemical Toxicology, 44(2), 140–147. DOI: 10.1080/01480545.2018.1536710 View Source
